5-Fluoro-6-methylquinoline
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Overview
Description
5-Fluoro-6-methylquinoline is a fluorinated derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antibacterial, antimalarial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methylquinoline typically involves the direct fluorination of 6-methylquinoline. One common method is the electrophilic substitution reaction, where 6-methylquinoline is treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-6-methylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-6-methylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Its derivatives exhibit potential as antibacterial, antimalarial, and anticancer agents.
Industry: It finds applications in the development of agrochemicals and as a component in liquid crystals
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methylquinoline involves its interaction with specific molecular targets. For instance, in antibacterial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer research, it may interfere with cell signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
- 6-Fluoro-2-methylquinoline
- 5,6,7,8-Tetrachloroquinoline
- 7-Fluoro-4-chloroquinoline
Comparison: 5-Fluoro-6-methylquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other fluorinated quinolines, it may exhibit enhanced antibacterial or anticancer properties due to the synergistic effects of the fluorine and methyl groups .
Properties
CAS No. |
503538-41-8 |
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Molecular Formula |
C10H8FN |
Molecular Weight |
161.18 g/mol |
IUPAC Name |
5-fluoro-6-methylquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-4-5-9-8(10(7)11)3-2-6-12-9/h2-6H,1H3 |
InChI Key |
VJQLIGCPWCIGEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)F |
Origin of Product |
United States |
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